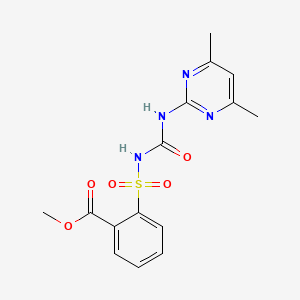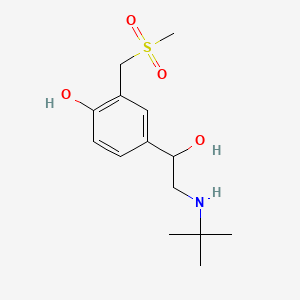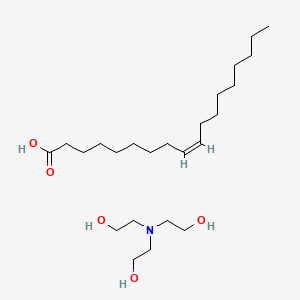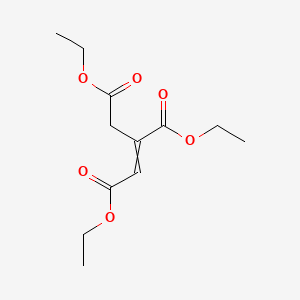
Boc-NH-PEG4-CH2COOH
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of small molecules and conjugates.
Biology: Facilitates bioconjugation processes, enhancing the solubility and stability of biological molecules.
Medicine: Incorporated into antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.
Industry: Employed in the production of various PEGylated compounds for industrial applications.
Wirkmechanismus
Target of Action
Boc-NH-PEG4-ch2cooh is primarily used as a linker in the synthesis of two types of bioconjugates: Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the molecules it is designed to link together. In the case of ADCs, these targets are typically an antibody and a cytotoxic drug . For PROTACs, the targets are a ligand for an E3 ubiquitin ligase and a ligand for the protein targeted for degradation .
Mode of Action
This allows the linked molecules to function together as a single unit. For example, in an ADC, the antibody can bind to a specific antigen on a cancer cell, delivering the cytotoxic drug directly to the cancer cell .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the molecules it is linking together. In the case of ADCs, the pathways are those associated with the antigen targeted by the antibody and the mechanism of action of the cytotoxic drug . For PROTACs, the pathways are those associated with the protein targeted for degradation .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the molecules it is linked to. As a PEG-based linker, it can increase the solubility and stability of the linked molecules . This can enhance the bioavailability of the linked drug in the case of ADCs .
Result of Action
The result of this compound’s action is the formation of a bioconjugate that combines the properties of the linked molecules . For example, an ADC can deliver a cytotoxic drug specifically to cancer cells, reducing side effects on healthy cells . A PROTAC can induce the degradation of a specific protein, potentially altering the course of a disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the linker . Additionally, the presence of other molecules can influence the efficiency of the linking process .
Biochemische Analyse
Biochemical Properties
Boc-NH-PEG4-ch2cooh interacts with various enzymes, proteins, and other biomolecules. It is a part of PROTACs that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is such that PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid typically involves the reaction of Boc-protected amines with polyethylene glycol (PEG) derivatives. The reaction conditions often include the use of mild acidic conditions to deprotect the Boc group, forming the free amine .
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process includes the use of activators such as EDC or HATU to form stable amide bonds, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions include various PEGylated derivatives, which are useful in bioconjugation and other synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-4-oxo-3,8,11,14,17,20,23,26,29,32,35,38,41-tridecaoxa-5-azatetratetracontan-44-oic acid: A similar PEGylated compound with a longer PEG chain.
2,2-Dimethyl-4-oxo-3,8,11,14,17,20-hexaoxa-5-azatricosan-23-oic acid: Another PEGylated compound with different chain length and functional groups.
Uniqueness
2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid is unique due to its specific PEG chain length and the presence of both a carboxylic acid and a Boc-protected amino group. This combination allows for versatile applications in bioconjugation and synthetic chemistry .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO8/c1-15(2,3)24-14(19)16-4-5-20-6-7-21-8-9-22-10-11-23-12-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMYENBXRNPSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















